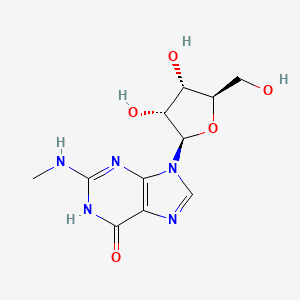

N2-Methylguanosine

概要

説明

N2-メチルグアノシンは、転移RNA (tRNA)、リボソームRNA (rRNA)、および小型核RNA (snRNA)を含むさまざまなRNA分子に見られる修飾ヌクレオシドです。この化合物は、グアニンのN2位の外環式アミン基のメチル化を特徴としています。 それはRNA構造の安定性と機能に重要な役割を果たし、遺伝子発現とタンパク質合成の調節に貢献しています .

準備方法

合成経路と反応条件: N2-メチルグアノシンの合成は、通常、グアノシンのメチル化を含みます。一般的な方法の1つは、ヨウ化メチル (CH3I) をメチル化剤として、水素化ナトリウム (NaH) または炭酸カリウム (K2CO3) などの塩基の存在下で使用することです。 反応は、ジメチルホルムアミド (DMF) またはジメチルスルホキシド (DMSO) などの非プロトン性溶媒中で、高温で行われます .

工業的生産方法: N2-メチルグアノシンの工業的生産には、特定のメチルトランスフェラーゼを用いた酵素的メチル化が含まれる場合があります。これらの酵素は、S-アデノシルメチオニン (SAM) からグアニンのN2位へのメチル基の転移を触媒します。 この方法は、その特異性と効率のために有利です .

化学反応の分析

反応の種類: N2-メチルグアノシンは、以下を含むさまざまな化学反応を受けます。

酸化: N2-メチルグアニンを形成するために酸化される可能性があります。

還元: 還元反応により、グアノシンに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素 (H2O2) と過マンガン酸カリウム (KMnO4) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

主な生成物:

酸化: N2-メチルグアニン。

還元: グアノシン。

置換: さまざまな置換グアノシン誘導体

4. 科学研究への応用

N2-メチルグアノシンには、いくつかの科学研究への応用があります。

化学: ヌクレオシドおよびヌクレオチドに対するメチル化の影響を調べるためのモデル化合物として使用されます。

生物学: RNA分子の安定性と機能に役割を果たし、スプライシングや翻訳などのプロセスに影響を与えます。

医学: N2-メチルグアノシン修飾の調節不全は、癌や神経発達障害など、さまざまな疾患に関連付けられています。

科学的研究の応用

Biological Functions and Mechanisms

Role in tRNA and RNA Modifications

- m²G is predominantly found in transfer RNA (tRNA) at crucial junctions, influencing the stability and functionality of these molecules. Specifically, it is located at the junctions between the acceptor stem and the D-arm as well as between the D-arm and the anticodon stem loop .

- The presence of m²G affects base-pairing properties, allowing for canonical pairing with cytidine (C) while also enabling non-canonical interactions with uridine (U) and adenine (A). This versatility in base-pairing is essential for proper tRNA function during protein synthesis .

Impact on Gene Expression

- RNA modifications, including m²G, are critical for regulating gene expression. They influence RNA folding, stability, and interactions with RNA-binding proteins .

- The methylation of guanosine residues can alter the dynamics of RNA-protein interactions, thereby affecting various cellular processes such as splicing and translation .

Therapeutic Applications

mRNA Technology

- m²G has garnered attention due to its potential applications in mRNA therapeutics. Modified cap structures that include m²G enhance the stability and translational efficiency of mRNA molecules. This is particularly relevant in the development of mRNA vaccines and therapies for cancer .

- Research indicates that N2-modified cap analogues can inhibit translation effectively, making them valuable tools for controlling gene expression in therapeutic contexts. For instance, N2-modified dinucleotides have shown promising results in enhancing translational activity when incorporated into mRNA transcripts .

Case Studies

Detection Methods

The detection of m²G in RNA molecules is crucial for understanding its biological roles:

- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used to quantify m²G levels in cellular RNAs .

- The mutational signatures created by m²G during sequencing allow for site-specific detection, enhancing our understanding of its distribution within the transcriptome .

作用機序

N2-メチルグアノシンは、RNA分子中のグアノシンのメチル化を通じてその効果を発揮します。この修飾は、RNAの安定性と構造に影響を与え、タンパク質やその他の分子との相互作用に影響を与える可能性があります。メチル化は、RNA中のグアノシン残基を認識して修飾する特定のメチルトランスフェラーゼによって触媒されます。 この修飾は、RNAの機能を変化させ、スプライシング、翻訳、および遺伝子発現などのプロセスに影響を与える可能性があります .

類似の化合物:

N6-メチルアデノシン: 遺伝子発現の調節に関与する、RNAに見られる別のメチル化ヌクレオシド。

5-メチルシトシン: エピジェネティックな調節に役割を果たす、DNAおよびRNAに見られるシトシンのメチル化形態。

N2,N2-ジメチルグアノシン: N2位に2つのメチル基を持つ同様の化合物であり、RNAの安定性と機能に影響を与えます

ユニークさ: N2-メチルグアノシンは、グアニンのN2位での特定のメチル化のためにユニークであり、他のメチル化ヌクレオシドと比べて、RNA構造と機能に異なる方法で影響を与える可能性があります。 さまざまなRNA分子におけるその存在と、RNA安定性および相互作用の調節におけるその役割は、RNA生物学と遺伝子発現の研究における重要な要素となっています .

類似化合物との比較

N6-Methyladenosine: Another methylated nucleoside found in RNA, involved in regulating gene expression.

5-Methylcytosine: A methylated form of cytosine found in DNA and RNA, playing a role in epigenetic regulation.

N2,N2-Dimethylguanosine: A similar compound with two methyl groups at the N2 position, affecting RNA stability and function

Uniqueness: N2-Methylguanosine is unique due to its specific methylation at the N2 position of guanosine, which can influence RNA structure and function in distinct ways compared to other methylated nucleosides. Its presence in various RNA molecules and its role in regulating RNA stability and interactions make it a critical component in the study of RNA biology and gene expression .

生物活性

N2-Methylguanosine (m²G) is a significant post-transcriptional modification found in various RNA molecules, particularly tRNAs and mRNAs. This compound plays crucial roles in RNA stability, processing, and translation efficiency. Recent research has elucidated its biological activity, revealing its involvement in multiple cellular processes and its potential implications in health and disease.

This compound is formed by the methylation of the nitrogen atom at the 2-position of guanosine. This modification alters the base-pairing properties of guanosine, which can impact RNA structure and function. Studies have shown that m²G retains canonical base-pairing with cytidine (C) while also allowing for non-canonical interactions with uridine (U) and adenine (A) under certain conditions. The methyl group can adopt different orientations, influencing these interactions significantly .

Table 1: Base-Pairing Properties of this compound

| Base | Canonical Pairing | Non-Canonical Pairing |

|---|---|---|

| G | G-C | G-U |

| m²G | m²G-C | m²G-U, m²G-A |

2. Role in tRNA Functionality

This compound is primarily located at critical junctions in tRNA molecules, specifically at the acceptor stem and D-arm junctions. These modifications are essential for the proper folding and stability of tRNAs, which are vital for protein synthesis. Methylation at this position has been linked to enhanced translational fidelity and efficiency .

Recent studies have identified specific methyltransferases responsible for installing m²G in tRNAs, such as TRMT11 and THUMPD3. These enzymes are crucial for maintaining optimal protein synthesis rates and cell proliferation . The absence or dysfunction of these methyltransferases can lead to impaired tRNA function, contributing to various diseases.

3. Implications in Disease

The dysregulation of this compound modifications has been associated with several pathological conditions, including cancer. For instance, modified cap structures at the 5' end of mRNA, which include m²G modifications, have been shown to enhance the binding affinity for eukaryotic translation initiation factors like eIF4E, potentially leading to increased oncogenic protein synthesis .

Moreover, studies indicate that modifications at the N2 position of 7-methylguanosine enhance translational inhibition, suggesting a therapeutic potential for targeting these pathways in cancer treatment .

4. Case Studies

Case Study 1: Translation Inhibition in Cancer Cells

A study evaluated the effects of N2-modified cap analogues on eIF4E binding in cancer cell lines. The results demonstrated that these modifications significantly inhibited translation initiation by competing with natural mRNA caps . This finding underscores the potential use of m²G analogues as therapeutic agents in oncogenesis.

Case Study 2: Identification of m²G Sites

Research utilizing a computational predictor called iRNA-m2G successfully identified m²G sites within eukaryotic transcriptomes. This tool demonstrated high accuracy (95.80%) in predicting m²G locations, facilitating further investigations into its biological roles .

5. Future Directions

The ongoing exploration of this compound's biological activity is vital for understanding its comprehensive role in RNA biology. Future research should focus on:

- Elucidating the full spectrum of biological functions associated with m²G modifications.

- Developing targeted therapies that exploit these modifications for treating diseases such as cancer.

- Enhancing detection methods for m²G to facilitate broader transcriptomic studies.

特性

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEHROROQDYRAW-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943960 | |

| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-77-4 | |

| Record name | N2-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。